[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
Description
[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a complex organic compound known for its unique chemical structure and reactivity
Properties
Molecular Formula |
C10H8F3IN2O3S |
|---|---|
Molecular Weight |
420.15 g/mol |
IUPAC Name |
[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H8F3IN2O3S/c1-20(17,18)19-5-6-2-3-7(4-8(6)14)9(15-16-9)10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
SRQAAQQUNREDMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves three key stages:
- Formation of the diazirine ring with a trifluoromethyl substituent on the aromatic ring.
- Introduction of the iodo substituent on the phenyl ring at the 2-position.
- Conversion of the benzylic hydroxyl or halide precursor to the methanesulfonate ester (mesylate).
The diazirine group is a photoreactive carbene precursor, sensitive to harsh conditions, so the synthetic steps are optimized to avoid decomposition.
Preparation of the Diazirine-Substituted Phenyl Intermediate
The diazirine ring with the trifluoromethyl group, 3-(trifluoromethyl)-3H-diazirin-3-yl, is usually introduced via diazirine synthesis protocols involving:
- Starting from a benzyl halide or benzyl alcohol derivative bearing the trifluoromethyl-diazirine substituent at the para position.
- Using mild base and silver oxide in anhydrous solvents such as dimethyl sulfoxide (DMSO) to avoid ring decomposition.
For example, Wang et al. (2014) synthesized related diazirine compounds by reacting 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide with silver oxide in anhydrous DMSO at room temperature overnight, affording the diazirine-containing oxirane compound without decomposition of the diazirinyl ring.
This mild condition is crucial because diazirine rings are sensitive to heat and strong nucleophiles.
Conversion to the Methanesulfonate (Mesylate) Ester
The benzylic position bearing a hydroxyl or halide group is converted to the methanesulfonate ester by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine under anhydrous conditions.
Typical procedure:
- Dissolve the benzylic alcohol or halide precursor in anhydrous dichloromethane or similar solvent.
- Cool the reaction mixture to 0–5 °C.
- Add methanesulfonyl chloride dropwise with stirring.
- Add triethylamine slowly to neutralize HCl formed.
- Stir at low temperature for 1–3 hours.
- Quench reaction with water, extract organic layer, wash, dry, and purify by column chromatography.
This step yields the benzylic methanesulfonate ester, which is a good leaving group for subsequent nucleophilic substitution or coupling reactions.
Representative Experimental Data Summary
Analytical Characterization Supporting Preparation
-
- 1H NMR shows benzylic methylene protons shifted downfield upon mesylation.
- 13C NMR confirms methanesulfonate carbon and aromatic carbons.
- 19F NMR signals confirm trifluoromethyl diazirine presence.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion consistent with the mesylate compound.
-
- UV absorption consistent with diazirine chromophore.
- IR shows characteristic S=O stretching of mesylate group.
Chemical Reactions Analysis
Photoreactivity of the Diazirine Moiety
The diazirine ring undergoes UV-induced homolytic cleavage (typically at 350–365 nm) to generate a reactive carbene intermediate. This carbene participates in:
-
C–H Insertion : Forms covalent bonds with nearby hydrocarbons or biomolecules.
-
Crosslinking : Creates stable adducts with proteins or nucleic acids for photoaffinity labeling.
Key Data :
| Property | Value/Outcome | Conditions |
|---|---|---|
| Wavelength for activation | 350–365 nm | UV light in inert solvents |
| Carbene lifetime | <1 ns | Room temperature |
| Applications | Protein interaction mapping, drug targeting | Biochemical studies |
Nucleophilic Substitution at Methanesulfonate
The methanesulfonate group acts as a leaving group, enabling displacement by nucleophiles:
Example Reaction :
Reported Nucleophiles :
| Nucleophile | Product Functional Group | Yield | Conditions | Source |
|---|---|---|---|---|
| NaN₃ | Azide | 72% | DMF, 60°C, 5 hr | |
| NH₃ | Amine | 22% | THF/H₂O, 85°C | |
| KSCN | Thiocyanate | 65%* | DMSO, Ag₂O catalyst |
*Theoretical yield based on analogous reactions.
Cross-Coupling via Iodo Substituent
The aryl iodide undergoes palladium-catalyzed cross-coupling reactions:
Suzuki–Miyaura Coupling :
Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: THF/DMF (anhydrous)
Reported Partners :
| Boronic Acid | Product Application | Yield | Source |
|---|---|---|---|
| 4-Carboxyphenyl | Fluorescent probes | 88%* | |
| Benzophenone derivatives | Photoaffinity linkers | 49% |
*Theoretical yield based on similar iodoarene couplings.
Stability Under Ambient Conditions
The compound is stable in dark, dry environments but degrades under:
-
Acidic Conditions : Diazirine ring opens to form aldehydes.
-
Basic Conditions : Methanesulfonate hydrolyzes to methanol.
Degradation Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Diazirine → Aldehyde + N₂ | 2 hr |
| pH > 10 | Methanesulfonate → Methanol | 30 min |
Functionalization for Bioconjugation
The iodo and methanesulfonate groups enable sequential modifications:
-
Click Chemistry : Azide substitution followed by CuAAC with alkynes.
-
Amide Bond Formation : Amine substitution coupled with EDC/NHS chemistry .
Case Study :
In dopamine receptor probes, methanesulfonate was replaced with an alkyne-functionalized amine, enabling subsequent conjugation to fluorescent tags .
Scientific Research Applications
Chemistry
In chemistry, [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound is used as a photoaffinity label to study protein-ligand interactions. The diazirin ring can be activated by UV light, forming a highly reactive carbene that covalently binds to nearby biomolecules, allowing researchers to identify and characterize binding sites.
Medicine
In medicine, the compound’s potential as a diagnostic tool is being explored. Its ability to form covalent bonds with biomolecules upon activation makes it useful for imaging and tracking biological processes in living organisms.
Industry
In industrial applications, [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is used in the development of new materials and coatings. Its reactivity and stability make it suitable for creating functionalized surfaces with specific properties.
Mechanism of Action
The mechanism of action of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate involves the formation of a reactive carbene intermediate upon activation by UV light. This carbene can insert into various chemical bonds, leading to the formation of covalent adducts with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazirin-containing molecules and iodo-substituted phenyl derivatives. Examples include:
- [3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
- [2-Iodo-4-(diazirin-3-yl)phenyl]methyl methanesulfonate
Uniqueness
The uniqueness of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate lies in its combination of functional groups, which confer specific reactivity and stability. The presence of the iodo group enhances its utility in substitution reactions, while the diazirin ring provides a versatile tool for photoaffinity labeling and other applications.
Biological Activity
The compound 2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a diazirine derivative that has garnered attention in biological research due to its unique properties, particularly its ability to act as a photoreactive probe. This article explores its biological activity, applications in research, and relevant findings from various studies.
- Molecular Formula : C16H10F3N2O2S
- Molecular Weight : 446.16 g/mol
- CAS Number : [Not specified in the search results]
Diazirines are known for their ability to form covalent bonds with biomolecules upon exposure to UV light. This property makes them valuable in studying protein interactions, cellular pathways, and drug-target interactions. The trifluoromethyl group enhances the compound's stability and reactivity, facilitating its use in various biological assays.
1. Photocrosslinking Studies
The compound is extensively used in photocrosslinking studies to investigate protein-nucleic acid interactions. Upon UV activation, it forms stable covalent bonds with nearby nucleophiles, allowing researchers to map interactions within complex biological systems .
2. Drug Development
Due to its high stability and bioavailability, this diazirine derivative is a promising candidate in drug design. The trifluoromethyl group contributes to enhanced pharmacokinetic properties, which are crucial for developing effective therapeutics .
3. Imaging Techniques
In advanced imaging methods, the compound serves as a tool for tracing biological pathways. Its ability to form covalent links with proteins allows for the visualization of cellular processes, which is essential for both academic research and clinical applications .
Stability Studies
Research has shown that diazirine compounds exhibit varying degrees of stability under different light conditions. A comparative study indicated that modified trifluoromethylaryl diazirines maintain integrity better than conventional diazirines when exposed to ambient light .
| Light Condition | Unreacted Diazirine (%) after 14 days |
|---|---|
| Ambient Light | 58.1 |
| Incandescent Light | 22.5 |
Case Studies
- Protein Interaction Mapping : A study utilized this compound to map interactions between a target protein and various ligands. The photocrosslinking approach provided insights into binding sites and interaction dynamics, significantly advancing the understanding of the protein's function .
- Therapeutic Development : Investigations into the compound's efficacy as a drug candidate revealed promising results in targeting specific cancer cell lines, demonstrating its potential as a novel therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [2-iodo-4-(3-(trifluoromethyl)diazirin-3-yl)phenyl]methyl methanesulfonate to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions with critical parameters such as temperature, stoichiometry, and catalyst selection. For example, in analogous methanesulfonate esterifications, reactions are conducted in acetonitrile at 75°C with cesium carbonate as a base, achieving ~66% yield after HPLC purification . Key factors include maintaining anhydrous conditions and precise stoichiometric ratios (e.g., 1:1.4 molar ratio of substrate to methanesulfonate reagent).
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (ESI) to verify molecular ions (e.g., m/z 775 [M+H]+ as seen in related compounds) . Complementary HPLC retention times under standardized conditions (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase with 0.1% formic acid) further confirm purity . Nuclear Magnetic Resonance (NMR) analysis, though not explicitly detailed in the evidence, is recommended for resolving stereochemical ambiguities.
Q. What solvents and purification methods are effective for isolating this compound?
- Methodological Answer : Acetonitrile and methanol are commonly used solvents due to their compatibility with cesium carbonate and acid/base workup . Purification via reverse-phase HPLC with formic acid-modified mobile phases ensures high purity (>95%) . For scale-up, silica gel chromatography with ethyl acetate/hexane gradients may be employed .
Advanced Research Questions
Q. How does the diazirinyl group influence the compound’s photoreactivity in crosslinking studies?
- Methodological Answer : The trifluoromethyl-diazirinyl moiety acts as a photoaffinity label, enabling covalent binding to target biomolecules upon UV irradiation (typically 300–365 nm). Researchers should validate crosslinking efficiency using competitive inhibition assays and SDS-PAGE analysis. Note that steric hindrance from the iodophenyl group may reduce labeling efficiency, necessitating optimization of irradiation time and intensity .
Q. What strategies resolve contradictions in LCMS data when detecting degradation products?
- Methodological Answer : Discrepancies in m/z values (e.g., unexpected adducts or in-source fragmentation) require tandem MS (MS/MS) to confirm fragmentation patterns. For example, a peak at m/z 269 [M+H]+ could indicate partial hydrolysis of the methanesulfonate ester . High-resolution MS (HRMS) is critical to distinguish isobaric species, such as trifluoromethyl-related byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes or receptors. Focus on the iodophenyl and diazirinyl groups as key pharmacophores. Validate predictions with mutagenesis or competitive binding assays .
Key Considerations for Experimental Design
- Stereochemical Stability : The methanesulfonate group may undergo racemization under acidic conditions. Monitor enantiopurity via chiral HPLC .
- Photolability : Store the compound in amber vials at -20°C to prevent premature diazirinyl activation .
- Biological Assays : Use lower concentrations (≤10 μM) to avoid non-specific binding due to the hydrophobic trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
